1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
The closest compounds I found are 1-(4-Fluorophenyl)biguanide hydrochloride and (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride . These compounds are used as laboratory chemicals .
Molecular Structure Analysis
The molecular structure of a similar compound, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one , was successfully synthesized and crystallized in the monoclinic system . Another similar compound, 1-(4-Fluorophenyl)piperazine hydrochloride (1:1) , has a molecular formula of C10H14ClFN2 and an average mass of 216.683 Da .
Scientific Research Applications
Neuroprotective Agent Research
- Synthesis and Biological Activity : Research has highlighted the synthesis and biological activity of related compounds, such as NPS 1392, which is a potent, stereoselective antagonist of the NMDA receptor. This compound, having a structure related to 1-(4-Fluorophenyl)-2-methylpropan-1-amine, is being investigated for its neuroprotective potential in the treatment of ischemic stroke (Moe et al., 1999).
Crystallography and Structural Analysis
- Crystal Structure Characterization : The compound 2-methylpropan-2-aminium methyl((4-fluorobenzamido)(4-fluorophenyl)methyl)phosphonate, structurally similar to 1-(4-Fluorophenyl)-2-methylpropan-1-amine, has been synthesized and characterized, providing insights into the crystal structure and intermolecular interactions of such compounds (Gao Yu, 2014).
Cancer Research
- Antitumor Properties : Some derivatives of 1-(4-Fluorophenyl)-2-methylpropan-1-amine have been found to possess antitumor properties. For example, certain amino acid conjugates of 2-(4-aminophenyl)benzothiazoles, which are structurally related, have shown potent antitumor activity in vitro and in vivo (Bradshaw et al., 2002).
Chemical Synthesis and Derivatives
- Novel Synthesis Approaches : The compound has been used in the synthesis of various derivatives, demonstrating its versatility in chemical synthesis. For example, the synthesis of flunarizine, a drug used to treat migraines, involves derivatives of 1-(4-Fluorophenyl)-2-methylpropan-1-amine (Shakhmaev et al., 2016).
Anti-Inflammatory Research
- Study on Anti-Inflammatory Properties : Research has been conducted on fluorine-substituted derivatives for their potential anti-inflammatory effects. For instance, studies on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have revealed potential anti-inflammatory activities (Sun et al., 2019).
Antibacterial Research
- Antibacterial Activity : Derivatives of 1-(4-Fluorophenyl)-2-methylpropan-1-amine have been shown to possess high antibacterial activity, indicating its potential use in developing new antibacterial agents (Arutyunyan et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLUEYAXNOWLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | |
CAS RN |
1803588-71-7 | |
Record name | 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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